Trisodium Glycyrrhizate
Description
Origin and Contextualization within Glycyrrhiza glabra Constituents
Trisodium (B8492382) glycyrrhizinate is a salt derived from glycyrrhizic acid. ontosight.ai Glycyrrhizic acid, also referred to as glycyrrhizin (B1671929), is a prominent bioactive constituent found in the roots and rhizomes of the licorice plant, Glycyrrhiza glabra. cosmeticsinfo.orgnih.gov This plant has a long history of use in traditional medicine, particularly in Europe and Asia. mdpi.com The extract of the licorice root can contain a significant amount of glycyrrhizic acid, typically ranging from 4% to 25%. nih.gov
Glycyrrhizic acid itself is a triterpenoid (B12794562) saponin (B1150181) glycoside. isciii.es Its chemical structure is characterized by a hydrophilic part, composed of two glucuronic acid molecules, and a hydrophobic part, which is the glycyrrhetinic acid residue. mdpi.com Trisodium glycyrrhizinate is specifically the trisodium salt of glycyrrhizic acid, a modification that enhances its water solubility. ontosight.ai This increased solubility is a key factor in its utility for various research and potential therapeutic applications.
The broader chemical family of glycyrrhizic acid derivatives includes a variety of salts and esters. Besides the trisodium salt, other common derivatives that have been subjects of scientific inquiry include ammonium (B1175870) glycyrrhizate, dipotassium (B57713) glycyrrhizate, and disodium (B8443419) glycyrrhizate. cosmeticsinfo.orgmdpi.com
Overview of Glycyrrhizic Acid and its Salt Derivatives in Preclinical Investigations
Glycyrrhizic acid and its various salt derivatives have been the focus of extensive preclinical research, exploring a wide array of pharmacological activities. These investigations have laid the groundwork for understanding the potential applications of compounds like trisodium glycyrrhizinate.
A significant body of research has centered on the anti-inflammatory properties of glycyrrhizic acid and its salts. nih.govmdpi.com Studies have suggested that its mechanism of action involves the inhibition of inflammatory mediators. nih.gov For instance, glycyrrhizin has been shown to inhibit the generation of reactive oxygen species by neutrophils. isciii.es
Hepatoprotective effects are another major area of investigation. mdpi.comnih.gov Preclinical models have demonstrated that glycyrrhizic acid can protect liver cells from various toxins. nih.gov This has led to further exploration of its potential in liver-related research.
Furthermore, preclinical studies have delved into the antiviral, antioxidant, and immunomodulatory activities of glycyrrhizic acid and its derivatives. mdpi.com The amphiphilic nature of the glycyrrhizic acid molecule, possessing both water-loving and fat-loving properties, has also been studied for its potential to enhance the solubility of other lipophilic drugs. mdpi.com
Research Scope and Significance of Trisodium Glycyrrhizinate in Biomedical Sciences
The specific characteristics of trisodium glycyrrhizinate, particularly its enhanced water solubility, make it a compound of significant interest in the biomedical sciences. ontosight.ai This property facilitates its use in aqueous solutions for in vitro and in vivo studies, allowing for more controlled and reproducible experimental conditions.
In the field of drug delivery, the unique structure of glycyrrhizic acid and its salts is being explored. The molecule's ability to self-assemble into micelles and other structures in aqueous solutions presents possibilities for encapsulating and delivering other therapeutic agents. mdpi.com This is particularly relevant for drugs with poor water solubility.
Research has also indicated that glycyrrhizic acid and its derivatives may have an affinity for liver cells, with studies suggesting the presence of specific receptors in hepatocytes. mdpi.com This has spurred investigations into using these compounds as targeting ligands for delivering drugs specifically to the liver. mdpi.com For example, in vitro studies have shown a significantly higher uptake of nanoparticles conjugated with glycyrrhizic acid derivatives in liver cancer cell lines compared to non-cancerous liver cells. mdpi.com
The table below provides a summary of key research areas for glycyrrhizic acid and its derivatives, which informs the focused research on trisodium glycyrrhizinate.
| Research Area | Key Findings in Preclinical Studies |
| Anti-inflammatory | Inhibition of inflammatory mediators and reactive oxygen species. nih.govisciii.es |
| Hepatoprotective | Protection of liver cells from toxic damage. mdpi.comnih.gov |
| Antiviral | Inhibition of viral replication for certain viruses in vitro. mdpi.com |
| Drug Delivery | Enhancement of solubility for poorly soluble drugs and potential for targeted delivery, particularly to the liver. mdpi.com |
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXAYLQLOLXXKE-DWJAGBRCSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59Na3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021951 | |
| Record name | Trisodium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71277-78-6 | |
| Record name | Trisodium glycyrrhizinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium glycyrrhizinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRISODIUM GLYCYRRHIZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWB9ZP8JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Modifications of Trisodium Glycyrrhizinate
Chemical Synthesis Pathways for Trisodium (B8492382) Glycyrrhizinate Production
The primary route for the production of Trisodium glycyrrhizinate involves the chemical conversion of its parent compound, glycyrrhizic acid, which is extracted from the roots of the licorice plant (Glycyrrhiza species). This conversion is fundamentally an acid-base reaction, where the three carboxylic acid groups of glycyrrhizic acid are neutralized with a sodium-containing base.
The synthesis of Trisodium glycyrrhizinate from glycyrrhizic acid is achieved by reacting the acid with a suitable sodium base. The reaction is typically carried out in a solvent in which glycyrrhizic acid is soluble. The critical parameter in this conversion is the pH of the reaction mixture. The pH is carefully adjusted to a range of 8-9 to ensure the complete deprotonation of all three carboxylic acid groups, leading to the formation of the trisodium salt. Sodium bicarbonate is a commonly used base for this purpose.
The optimization of this reaction involves a systematic study of various parameters to maximize the yield and purity of the final product. Key parameters that are often optimized include:
Choice of Base: While sodium bicarbonate is common, other bases like sodium hydroxide could be used. The choice of base can influence the reaction rate and the final purity.
Stoichiometry of Reactants: The molar ratio of the sodium base to glycyrrhizic acid is crucial for ensuring complete salt formation without introducing excess basicity, which might affect the stability of the product.
Solvent System: The selection of an appropriate solvent or a mixture of solvents is important for dissolving the reactants and facilitating the reaction.
Temperature: The reaction temperature can affect the rate of salt formation and the solubility of the product. Optimization helps in achieving a balance between reaction kinetics and product stability.
Reaction Time: The duration of the reaction is optimized to ensure the completion of the conversion.
A typical laboratory-scale synthesis might involve dissolving glycyrrhizic acid in a suitable solvent and then adding a solution of sodium bicarbonate incrementally while monitoring the pH. Once the desired pH is reached and maintained, the reaction is considered complete. The product, Trisodium glycyrrhizinate, may then precipitate out of the solution or be isolated by solvent evaporation.
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | Glycyrrhizic Acid | The precursor molecule with three carboxylic acid groups. |
| Base | Sodium Bicarbonate | To neutralize the carboxylic acid groups and form the sodium salt. |
| pH | 8-9 | To ensure complete deprotonation of all three carboxylic acid groups. |
| Solvent | Varies (e.g., aqueous or alcoholic solutions) | To dissolve reactants and facilitate the reaction. |
Following the synthesis, the crude Trisodium glycyrrhizinate must be purified to remove any unreacted starting materials, by-products, or other impurities. Several purification techniques can be employed, often in combination, to achieve the desired level of purity.
Common purification strategies include:
Activated Carbon Treatment: This is often used as an initial step to decolorize the solution and remove certain organic impurities.
Recrystallization: This classic purification technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified product to crystallize out, leaving impurities in the solution.
Chromatography: Various chromatographic techniques are highly effective for purification. These include:
Column Chromatography: Using stationary phases like silica gel or alumina to separate the desired compound from impurities based on differential adsorption.
Ion-Exchange Chromatography: This method is particularly useful for separating ionic compounds like Trisodium glycyrrhizinate from non-ionic or differently charged impurities.
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique capable of yielding very pure compounds.
The purity of the final product must be rigorously assessed through analytical validation. This involves the use of various analytical techniques to confirm the identity and quantify the purity of the Trisodium glycyrrhizinate. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis, providing information on the presence and quantity of the main compound and any impurities. Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compound. The validation of these analytical methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their accuracy, precision, specificity, linearity, and robustness.
| Technique | Purpose |
|---|---|
| Activated Carbon | Decolorization and removal of organic impurities. |
| Recrystallization | Removal of soluble impurities. |
| Column Chromatography | Separation based on differential adsorption. |
| Ion-Exchange Chromatography | Separation based on charge. |
| Preparative HPLC | High-resolution purification. |
| Analytical HPLC | Purity assessment and quantification. |
| IR & NMR Spectroscopy | Structural confirmation. |
Derivatization and Analog Synthesis for Enhanced Bioactivity Research
To explore and potentially enhance the biological activities of Trisodium glycyrrhizinate, researchers have synthesized a variety of derivatives and analogs. These modifications are typically aimed at altering the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.
A significant area of derivatization involves the conjugation of amino acids and dipeptides to the glycyrrhizic acid backbone. These modifications can improve the pharmacokinetic profile of the parent compound and introduce new biological activities. The synthesis of these conjugates typically involves the activation of the carboxylic acid groups of glycyrrhizic acid, followed by reaction with the amino group of the amino acid or dipeptide.
Commonly used coupling agents for this amide bond formation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (HOSu) to form an activated ester intermediate. This intermediate then readily reacts with the amino group of the amino acid or dipeptide to form the desired conjugate. The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield of the conjugate and minimize side reactions.
Further extending the structural diversity, researchers have explored the synthesis of amino sugar and heterocyclic amide derivatives of glycyrrhizic acid. The conjugation of amino sugars to the carbohydrate moiety of glycyrrhizic acid can influence its interaction with cellular receptors and transporters. The synthesis of these derivatives often involves the protection of functional groups on both the glycyrrhizic acid and the amino sugar, followed by a coupling reaction and subsequent deprotection.
The synthesis of heterocyclic amide derivatives involves the reaction of the activated carboxylic acid groups of glycyrrhizic acid with various heterocyclic amines. These modifications can introduce novel structural motifs that may lead to enhanced or new biological activities. The choice of the heterocyclic amine is guided by the desire to probe specific interactions with biological targets.
Structure-Activity Relationship (SAR) Studies of Trisodium Glycyrrhizinate and its Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For Trisodium glycyrrhizinate and its analogs, SAR studies aim to identify the key structural features responsible for their observed effects, such as anti-inflammatory and antiviral activities.
These studies involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and then evaluating their biological activity. By comparing the activity of these analogs, researchers can deduce which parts of the molecule are essential for activity and how specific structural changes influence the potency and selectivity of the compound.
For example, studies on amino acid and dipeptide conjugates have shown that the nature of the conjugated amino acid can significantly impact the antiviral activity. Similarly, modifications to the carbohydrate portion or the triterpenoid (B12794562) backbone can lead to compounds with altered anti-inflammatory profiles. These SAR studies provide valuable insights that guide the design of new, more potent, and selective glycyrrhizinate-based therapeutic agents. The findings from these studies are often used to develop quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized analogs.
Correlations between Specific Structural Features and Modulated Biological Effects
The biological activity of glycyrrhizic acid derivatives is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have revealed that even minor chemical alterations can significantly modulate their therapeutic properties.
Key structural features and their impact on biological effects include:
Modifications at the Glucuronic Acid Moiety: The two glucuronic acid units are crucial for the molecule's activity. Conjugating amino acids or dipeptides to the carboxyl groups of this sugar moiety has been shown to enhance antiviral activity. researchgate.net For instance, dipeptide derivatives of glycyrrhizic acid have demonstrated potent anti-HIV-1 activity, with a selectivity index far exceeding that of the parent compound. researchgate.net Similarly, derivatives formed by conjugating glycyrrhizic acid with amino acid esters have shown significant anti-influenza activity. nih.gov
Alterations at the C-20 Carboxyl Group: The carboxylic acid at the C-20 position of the aglycone (glycyrrhetinic acid) is a frequent target for modification. Esterification or amidation at this position can influence the compound's anticancer and anti-inflammatory properties.
Changes at the C-3 and C-11 Positions: The hydroxyl group at C-3 and the keto group at C-11 on the triterpene backbone are also critical for biological function. nih.gov Modifications at these sites have been explored to improve activities such as anti-bacterial and anti-fungal effects. mdpi.com For example, introducing different substituents at these positions has led to derivatives with strong inhibitory activity against various bacterial and fungal strains. mdpi.com
The following table summarizes the correlation between structural modifications and the resulting biological effects based on various research findings.
| Modification Site | Type of Modification | Resulting Biological Effect | Example Derivative |
| Glucuronic Acid Moiety | Conjugation with Amino Acids/Dipeptides | Enhanced anti-HIV and anti-influenza activity. researchgate.netnih.gov | Glycyrrhizic acid-dipeptide conjugates. researchgate.net |
| C-3 Position (Aglycone) | Introduction of various substituents | Modulated anti-bacterial and anti-fungal activity. mdpi.com | Novel 18β-glycyrrhetinic acid derivatives. mdpi.com |
| C-11 Position (Aglycone) | Reduction of the keto group | Altered anti-inflammatory and antiviral properties. | 11-deoxo-glycyrrhizin. tum.de |
| C-30 Position (Aglycone) | Esterification | Maintained sweet and licorice taste, indicating importance for sensory properties. tum.de | Glycyrrhizin-30-methanoate. tum.de |
Impact of Molecular Modifications on Mechanistic Interactions
Molecular modifications of trisodium glycyrrhizinate and its parent compound, glycyrrhizic acid, directly influence their mechanisms of action by altering how they interact with cellular and molecular targets.
The primary metabolite, glycyrrhetinic acid, is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which leads to increased local cortisol levels and subsequent anti-inflammatory effects. patsnap.com Structural changes can modulate this inhibitory activity.
Key mechanistic impacts of molecular modifications include:
Enzyme Inhibition: The core pentacyclic triterpenoid structure is crucial for fitting into the active sites of enzymes. Modifications can enhance or decrease this binding affinity. For instance, the anti-diabetic effects of glycyrrhizic acid and its derivatives are partly attributed to the inhibition of enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), which are involved in gluconeogenesis. encyclopedia.pubnih.gov
Signaling Pathway Modulation: Many derivatives exert their effects by modulating key cellular signaling pathways. Glycyrrhizic acid and its derivatives have been shown to influence the PI3K/Akt signaling pathway, which is central to regulating glucose metabolism, and the NF-κB pathway, a key regulator of inflammation. nih.govresearchgate.net Structural alterations can fine-tune the interaction with various components of these pathways.
Interference with Viral Processes: The antiviral mechanism of glycyrrhizic acid involves inhibiting viral adsorption and penetration into host cells. researchgate.net Modifications, such as the addition of amino acid residues, have been shown to create derivatives with more potent inhibitory activity against viruses like SARS-CoV and influenza. nih.gov This suggests that the modified structures may have a higher affinity for viral or cellular proteins involved in the infection process.
Receptor Interaction: Glycyrrhizic acid derivatives can act on various cellular receptors. For example, in the context of diabetes, they are known to interact with the insulin receptor to improve insulin sensitivity. encyclopedia.pubresearchgate.net The specific nature of the modification can influence the binding affinity and subsequent downstream signaling.
The table below outlines how specific structural changes affect the mechanistic interactions of these compounds.
| Structural Modification | Affected Mechanism | Molecular Target/Pathway | Therapeutic Implication |
| Core Triterpenoid Structure | Enzyme Inhibition | 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). patsnap.com | Anti-inflammatory. patsnap.com |
| Various Derivatives | Regulation of Glucose Homeostasis | PI3K/Akt signaling pathway, GLUT4. encyclopedia.pubnih.govresearchgate.net | Anti-diabetic. encyclopedia.pub |
| Aglycone Modifications | Regulation of Lipid Metabolism | SREBP-1c/FAS/SCD1 pathway. encyclopedia.pubnih.gov | Management of metabolic disorders. nih.gov |
| Amino Acid Conjugation | Inhibition of Viral Replication | Viral gene expression or assembly. nih.govpatsnap.com | Antiviral (HIV, SARS-CoV, Influenza). nih.govbenthamdirect.com |
| Various Derivatives | Modulation of Inflammation | NF-κB, pro-inflammatory cytokines. researchgate.net | Anti-inflammatory. researchgate.net |
Molecular Mechanisms of Action in in Vitro and Preclinical Models
Anti-Inflammatory Modulatory Pathways
Trisodium (B8492382) glycyrrhizinate and its related compounds exert their anti-inflammatory effects through a multi-pronged approach at the molecular level. This involves the regulation of pro-inflammatory cytokine expression, the inhibition of key inflammatory enzymes, and the modulation of critical transcription factors and signaling cascades that govern the inflammatory response.
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Glycyrrhizin (B1671929) and its derivatives have been shown to effectively downregulate the expression of several of these key signaling molecules.
Tumor Necrosis Factor-alpha (TNF-α): In preclinical models of skin inflammation, glycyrrhizic acid has been observed to reduce the expression of TNF-α. researchgate.net Similarly, in models of intestinal inflammation, glycyrrhizinate extracts have demonstrated a potent anti-inflammatory effect by suppressing TNF-α in the colonic mucosa. nih.gov In a study on a novel Glycyrrhiza variety, the extract was found to inhibit the production of TNF-α in a mouse model of anaphylaxis. mdpi.com
Interleukin-1β (IL-1β): Studies on glycyrrhizin have shown its ability to reverse the high expression and generation of IL-1β in lipopolysaccharide (LPS)-activated microglial cells. researchgate.net In human colonic epithelial cells, glycyrrhizic acid has been found to inhibit the production of IL-1β. nih.gov
Interleukin-6 (IL-6): The inhibitory effect of glycyrrhizin on IL-6 has been documented in various inflammatory models. For instance, it has been shown to suppress IL-6 expression in LPS-stimulated microglial cells. researchgate.net Furthermore, in a preclinical model of inflammatory pain, glycyrrhizin administration was associated with the downregulation of IL-6 expression. nih.gov
Interleukin-8 (IL-8): In human colonic epithelial cells, glycyrrhetinic acid, the aglycone of glycyrrhizic acid, has been shown to inhibit the production of IL-8. nih.gov
Interleukin-12 (IL-12): Interestingly, some studies suggest that glycyrrhizin can enhance the production of IL-12 by peritoneal macrophages, a cytokine that plays a role in the development of T helper type 1 (Th1) cell-mediated immune responses. nih.govuniroma1.it This indicates a potential immunomodulatory role beyond simple anti-inflammatory effects.
Interleukin-17 (IL-17): There is evidence to suggest that glycyrrhizin can ameliorate colitis by attenuating IL-17-producing T cell responses. nih.gov
Table 1: Effect of Glycyrrhizin and its Derivatives on Pro-inflammatory Cytokine Expression
| Cytokine | Model System | Compound Tested | Observed Effect |
|---|---|---|---|
| TNF-α | TPA-induced skin inflammation (mice) | Glycyrrhizic Acid | Inhibition of expression |
| TNF-α | TNBS-induced colitis (mice) | Glycyrrhizinate extract | Suppression |
| IL-1β | LPS-activated microglial cells (in vitro) | Glycyrrhizin | Reversal of high expression |
| IL-6 | LPS-stimulated microglial cells (in vitro) | Glycyrrhizin | Suppression of expression |
| IL-8 | Human colonic epithelial cells (in vitro) | Glycyrrhetinic Acid | Inhibition of production |
| IL-12 | Peritoneal macrophages (in vitro) | Glycyrrhizin | Enhanced production |
| IL-17 | TNBS-induced colitis (mice) | Glycyrrhizin | Attenuation of response |
The inflammatory cascade is also driven by the activity of specific enzymes that produce inflammatory mediators. Glycyrrhizin and its derivatives have been found to inhibit several of these key enzymes.
Cyclooxygenase (COX): Ammonium (B1175870) glycyrrhizinate has been shown to locate effectively in the binding pocket of COX-2, suggesting an inhibitory effect. nih.gov This is significant as COX-2 is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.
Lipoxygenase (LOX): While direct evidence for Trisodium glycyrrhizinate is limited, related compounds have shown potential for lipoxygenase inhibition. frontiersin.org Lipoxygenases are involved in the production of leukotrienes, another important class of inflammatory mediators.
Inducible Nitric Oxide Synthase (iNOS): Glycyrrhizin has been demonstrated to downregulate the expression of iNOS in preclinical models of inflammatory pain. nih.gov Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.
Phospholipase A2 (PLA2): Glycyrrhizin has been found to inhibit Phospholipase A2, an enzyme that releases arachidonic acid from cell membranes, which is a precursor for the synthesis of both prostaglandins and leukotrienes. nih.govnih.gov
Table 2: Effect of Glycyrrhizin and its Derivatives on Inflammatory Enzymes
| Enzyme | Model System/Method | Compound Tested | Observed Effect |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Molecular docking studies | Ammonium glycyrrhizinate | Preferential binding to COX-2 |
| Inducible Nitric Oxide Synthase (iNOS) | Acetic acid and formalin-induced nociception (mice) | Glycyrrhizin | Downregulation of expression |
| Phospholipase A2 (PLA2) | In vitro assays | Glycyrrhizin | Inhibition |
The expression of pro-inflammatory genes is tightly regulated by a network of transcription factors and signaling pathways. Trisodium glycyrrhizinate and its related compounds can interfere with these pathways to exert their anti-inflammatory effects.
The NF-κB pathway is a central regulator of inflammation. Glycyrrhizic acid has been shown to block NF-κB activation in TPA-induced skin inflammation. researchgate.net This inhibition is thought to occur through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB. researchgate.net In models of intestinal inflammation, glycyrrhizinate extract has also been shown to suppress NF-κB. nih.gov
The STAT family of transcription factors is involved in cytokine signaling. While direct evidence for Trisodium glycyrrhizinate is scarce, related compounds have shown effects on STAT3. There is a demonstrated synergy between STAT3 and STAT6 in promoting inflammatory responses, suggesting that modulation of one could impact the other. nih.govnih.gov Further research is needed to specifically elucidate the role of Trisodium glycyrrhizinate in modulating STAT3 and STAT6 pathways.
The MAPK signaling pathways, including JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Glycyrrhizic acid has been shown to inhibit the MAPK pathway in TPA-induced skin inflammation. researchgate.net In human colonic epithelial cells, glycyrrhetinic acid has been found to block the MAPK pathway. nih.gov Glycyrrhizic acid has also been associated with the activation of the JNK pathway in the context of macrophage polarization. science.gov
Table 3: Effect of Glycyrrhizin and its Derivatives on Signaling Pathways
| Signaling Pathway | Model System | Compound Tested | Observed Effect |
|---|---|---|---|
| NF-κB | TPA-induced skin inflammation (mice) | Glycyrrhizic Acid | Inhibition of activation |
| MAPK | TPA-induced skin inflammation (mice) | Glycyrrhizic Acid | Inhibition |
| JNK | Murine bone marrow-derived macrophages (in vitro) | Glycyrrhizic Acid | Activation |
Modulation of Transcription Factors and Signaling Cascades
PI3K/Akt/GSK3β Signaling Interactions
The phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 beta (GSK3β) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. Glycyrrhizic acid (GA) and its derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and neuroprotective effects.
In preclinical models, glycyrrhizic acid has been observed to promote downstream PI3K/Akt signaling. nih.gov This activation is significant as the PI3K/Akt pathway is crucial for regulating cardiomyocyte growth and survival, and its activation can alleviate the negative impact of ischemia-reperfusion. scienceopen.com Specifically, GA has been shown to act via the PI3K/Akt/GSK3β pathway to reduce the production of inflammatory cytokines. nih.gov GSK3β, a downstream target of Akt, is involved in apoptosis, and its inhibition through Akt activation can block the opening of the mitochondrial permeability transition pore, thereby enhancing cell survival. scienceopen.com
The interaction of glycyrrhizic acid with this pathway highlights a key mechanism for its therapeutic potential in conditions where inflammation and apoptosis are prominent.
Interference with High-Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) Signaling
High-mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, upon release from necrotic cells or activated immune cells, can trigger inflammatory responses by binding to receptors such as Toll-like receptor 4 (TLR4). nih.govmdpi.com Glycyrrhizin has been shown to directly interfere with this signaling axis, representing a significant aspect of its anti-inflammatory activity.
Studies have demonstrated that glycyrrhizin can directly bind to HMGB1, which in turn blocks the interaction of HMGB1 with its receptors. nih.gov This inhibitory action has been observed to downregulate the HMGB1/TLR4 signaling pathway. mdpi.com By preventing HMGB1 from binding to TLR4, glycyrrhizin can inhibit the subsequent activation of downstream inflammatory cascades. nih.govmdpi.com In preclinical models of radiation enteritis, glycyrrhizin was found to reduce the levels of HMGB1 and downregulate the HMGB1/TLR4 signaling pathway, leading to a decrease in inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com This mechanism underscores the potential of glycyrrhizinate in mitigating HMGB1-mediated inflammation.
Anti-oxidative Stress Mechanisms and Endogenous Antioxidant Enhancement
Trisodium glycyrrhizinate and its related compounds exhibit significant antioxidant properties, which contribute to their protective effects against cellular damage. These mechanisms involve both the direct scavenging of reactive oxygen species (ROS) and the enhancement of the body's endogenous antioxidant systems. patsnap.com
Glycyrrhizin has been shown to activate the Keap1/Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress. mdpi.com Activation of this pathway leads to the upregulation of several antioxidant enzymes, including superoxide dismutase (SOD) and heme oxygenase-1 (HO-1). mdpi.comresearchgate.net In models of oxidative stress, glycyrrhizin treatment has been associated with increased SOD activity. mdpi.comnih.gov Furthermore, it has been observed to upregulate the expression of antioxidants like peroxiredoxin 6 (PRDX6) and increase the expression and nuclear translocation of Nrf2 in chondrocytes under oxidative stress. researchgate.net By bolstering these endogenous antioxidant defenses, trisodium glycyrrhizinate helps to neutralize harmful free radicals and protect cells from oxidative damage. patsnap.com
Antiviral Action Mechanisms
Trisodium glycyrrhizinate and its parent compound, glycyrrhizic acid, have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. The mechanisms underlying these antiviral effects are diverse and target multiple stages of the viral life cycle.
Inhibition of Viral Replication Cycles (DNA and RNA Viruses)
A primary antiviral mechanism of glycyrrhizin is the inhibition of viral replication. This has been observed in studies involving a variety of DNA and RNA viruses. For instance, glycyrrhizin has been shown to inhibit the replication of SARS-associated coronavirus (SARS-CoV) in vitro. researchgate.net It has also been found to be effective against human parainfluenza virus type 2 (hPIV-2), an RNA virus, by inhibiting the synthesis of viral genome RNA, mRNA, and proteins. nih.gov
In the context of DNA viruses, glycyrrhizin has demonstrated activity against herpes simplex virus type 1, vaccinia virus, and varicella-zoster virus, where it inhibits viral growth and cytopathic effects. nih.gov Furthermore, studies on SARS-CoV-2, an RNA virus, have shown that glycyrrhizin can potently inhibit viral replication by targeting the viral main protease (Mpro), which is essential for the processing of viral polyproteins. nih.govmdpi.com
The broad-spectrum nature of its inhibitory effect on viral replication suggests that trisodium glycyrrhizinate may interfere with fundamental processes required by a wide range of viruses.
Direct Viral Inactivation and Interference with Viral Entry
In addition to inhibiting replication, trisodium glycyrrhizinate can also directly inactivate virus particles and interfere with the initial stages of viral entry into host cells. nih.govnih.gov
The initial steps of a viral infection involve the attachment of the virus to the host cell surface and subsequent penetration into the cell. mdpi.comresearchgate.net Glycyrrhizin and its derivatives have been shown to disrupt these crucial early events. Studies have indicated that the antiviral properties of these compounds are, in part, attributable to their ability to interfere with viral attachment and penetration. patsnap.com
For example, diammonium glycyrrhizinate has been found to predominantly inhibit the attachment of human coronaviruses to cells. nih.gov It is suggested that glycyrrhizin can directly bind to the viral spike protein, thereby blocking the interaction with the host cell receptor, ACE2, and preventing viral entry. nih.gov This mechanism of interfering with the binding and fusion events in the viral life cycle is a key aspect of its antiviral activity. nih.gov
Data Tables
Table 1: Summary of Molecular Mechanisms of Trisodium Glycyrrhizinate and Related Compounds
| Mechanism | Signaling Pathway/Target | Observed Effects |
| Anti-inflammatory | PI3K/Akt/GSK3β | Reduction of inflammatory cytokine production. nih.gov |
| Anti-inflammatory | HMGB1/TLR4 | Inhibition of HMGB1 release and binding to TLR4, downregulation of inflammatory signaling. nih.govmdpi.com |
| Antioxidant | Keap1/Nrf2 | Upregulation of endogenous antioxidant enzymes (e.g., SOD, HO-1). mdpi.comresearchgate.net |
| Antiviral | Viral Replication (DNA & RNA viruses) | Inhibition of viral genome, mRNA, and protein synthesis. nih.gov Inhibition of viral main protease (Mpro). nih.govmdpi.com |
| Antiviral | Viral Entry | Disruption of viral attachment and penetration. patsnap.com Inhibition of spike protein binding to ACE2. nih.gov |
Modulation of Viral Fusion Proteins and ACE2 Receptor Interactions
Trisodium glycyrrhizinate has been investigated for its potential to interfere with the initial stages of viral entry into host cells, specifically by modulating the interaction between viral proteins and host cell receptors. A primary mechanism explored in the context of coronaviruses, such as SARS-CoV-2, is the disruption of the binding between the viral Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on human cells. nih.govnews-medical.netescholarship.org This interaction is a critical prerequisite for the virus to attach to and fuse with the host cell membrane. nih.gov
In vitro studies have demonstrated that glycyrrhizin can directly bind to the ACE2 receptor. nih.govnih.gov This binding is thought to sterically hinder the attachment of the S protein's receptor-binding domain (RBD) to ACE2, thereby inhibiting viral entry. nih.gov Molecular docking studies have identified potential hydrogen bond interactions between glycyrrhizin and specific amino acid residues on the ACE2 protein, such as Asn-61, Ser-445, and Asn-330. nih.gov However, other analyses using techniques like biolayer interferometry have shown little direct interaction between glycyrrhizin and the S protein RBD itself, suggesting that the primary target is the host receptor, ACE2, rather than the viral protein. nih.gov By binding to ACE2, glycyrrhizin effectively acts as a competitive inhibitor, preventing the virus from docking onto the cell surface. nih.gov This mechanism represents a key strategy in blocking the first step of infection for viruses that utilize the ACE2 receptor. nih.gov
| Mechanism | Target | Observed Effect | Supporting Evidence |
| Receptor Binding | ACE2 Host Cell Receptor | Inhibition of SARS-CoV-2 Spike protein binding to ACE2. nih.gov | Molecular docking, Cell-based assays. nih.gov |
| Competitive Inhibition | Spike-ACE2 Interaction | Prevents viral attachment and entry into the host cell. nih.govnih.gov | In vitro neutralization assays. nih.gov |
Targeting Specific Viral Proteins (e.g., nsp7, Spike Protein, Main Protease Mpro)
Beyond interfering with viral entry, research indicates that trisodium glycyrrhizinate and its derivatives can target specific viral proteins that are essential for replication and maturation. The viral main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for many viruses, including SARS-CoV-2, as it cleaves viral polyproteins into functional proteins required for viral replication. nih.govmolssi.org Studies have identified glycyrrhizic acid derivatives as potent inhibitors of Mpro. nih.gov By targeting the active site of this enzyme, these compounds can block the viral life cycle post-entry. nih.gov
The Spike (S) protein itself has also been identified as a direct target. nih.gov Research using surface plasmon resonance (SPR) has verified the binding activity of glycyrrhizic acid to the S1 subunit of the spike proteins from SARS-CoV-2, MERS-CoV, and SARS-CoV. nih.gov This interaction can disrupt the conformational changes in the S protein necessary for membrane fusion or interfere with its ability to bind to host receptors. nih.gov While the primary mechanism for entry inhibition appears to be through ACE2 binding, the ability to also target the S protein suggests a multi-faceted antiviral action. Other non-structural proteins, such as nsp7, which is part of the viral replication and transcription complex, are also considered potential therapeutic targets, although direct inhibition by glycyrrhizinate is less characterized. molssi.org
| Viral Protein Target | Function of Protein | Effect of Trisodium Glycyrrhizinate/Derivatives | Viral Family |
| Main Protease (Mpro/3CLpro) | Polyprotein cleavage, viral maturation. molssi.org | Inhibition of enzymatic activity, blocking viral replication. nih.gov | Coronaviruses. nih.gov |
| Spike (S) Protein | Host cell receptor binding and membrane fusion. nih.gov | Binds to the S1 subunit, potentially disrupting receptor interaction. nih.gov | Coronaviruses (SARS-CoV-2, MERS-CoV, SARS-CoV). nih.gov |
Modulation of Host Immune Response in Viral Contexts
Viruses have evolved numerous mechanisms to evade and manipulate the host's immune system to facilitate their replication and spread. nih.gov Trisodium glycyrrhizinate has demonstrated immunomodulatory activities that can counteract these viral strategies. nih.gov In the context of a viral infection, an aberrant or dysregulated host immune response is often a major contributor to pathology. nih.gov Glycyrrhizin can influence the host's immune signaling pathways, which are often targeted by viruses. nih.gov For instance, some viruses suppress the production of interferons (IFNs), key antiviral cytokines. nih.gov While direct evidence for glycyrrhizin's impact on specific viral immune evasion tactics is still emerging, its known immunomodulatory effects are relevant. For example, by promoting a T helper 1 (Th1) response, characterized by the production of IFN-γ, glycyrrhizin can help steer the immune system towards a more effective antiviral state. nih.gov
Effects on Specific Viral Families and Strains
The antiviral activity of trisodium glycyrrhizinate has been documented across a broad spectrum of viruses in preclinical and in vitro models. Its mechanisms of action often vary depending on the specific virus.
Hepatitis Viruses : Glycyrrhizin has shown inhibitory effects against Hepatitis A, B, and C viruses. nih.govdntb.gov.ua For Hepatitis B Virus (HBV), it has been suggested to reduce the transport and sialylation of the HBV surface antigen. For Hepatitis C Virus (HCV), it has been shown to inhibit viral particles in a dose-dependent manner and exert immunoregulatory effects. nih.govnih.gov Studies have reported a 50% reduction in HCV at a concentration of 14 ± 2 μg. nih.gov
Herpesviruses : The compound has reported antiviral effects against several members of the Herpesviridae family, including Herpes Simplex Virus (HSV-1), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Cytomegalovirus (CMV), primarily by inhibiting viral replication. nih.gov
Coronaviruses : As detailed previously, glycyrrhizin inhibits SARS-CoV-2 entry by targeting the ACE2 receptor and the Spike protein. nih.govnih.gov This activity has also been noted against other coronaviruses like SARS-CoV. nih.gov
Flaviviruses : Antiviral activity has been reported against flaviviruses, with the mechanism often involving the inhibition of viral replication. nih.gov
Rotaviruses : The primary metabolite of glycyrrhizin, 18β-glycyrrhetinic acid, has been shown to significantly reduce rotavirus yields by over 99% in cell culture when added post-infection, suggesting it inhibits a step subsequent to viral entry. researchgate.net
Influenza Viruses : Animal studies have indicated that glycyrrhizin can reduce mortality and viral activity in cases of influenza A virus pneumonia. researchgate.net It may also stimulate an immune response against the virus. nih.gov
Immunomodulatory Effects
Influence on Macrophage Activation and Phagocytic Activity
Trisodium glycyrrhizinate exerts significant influence on macrophages, which are key effector cells of the innate immune system. mdpi.com Studies on murine and chicken macrophages have shown that glycyrrhizic acid can promote the polarization of macrophages towards the classically activated (M1) phenotype. nih.govnih.gov M1 macrophages are characterized by their pro-inflammatory and microbicidal functions.
This polarization is evidenced by several key changes in the macrophages:
Upregulation of Surface Molecules : Treatment with glycyrrhizic acid increases the expression of cell surface molecules such as CD80, CD86, and MHCII. nih.gov These molecules are crucial for antigen presentation to T cells, thus bridging the innate and adaptive immune responses. nih.gov
Cytokine Production : It enhances the production of M1-associated cytokines and mediators, including TNF-α, IL-12, IL-6, and nitric oxide (NO). nih.gov
Enhanced Phagocytosis and Bactericidal Capacity : Functional tests demonstrate that glycyrrhizic acid dramatically enhances the uptake of particles (phagocytosis) and improves the ability of macrophages to kill internalized pathogens like E. coli and Salmonella. nih.govnih.gov This is partly achieved by inducing the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase-1 (NOX-1), leading to increased production of reactive oxygen and nitrogen species. nih.gov
The underlying mechanism for this activation involves the stimulation of key signaling pathways, including the JNK and NF-κB pathways, which are central regulators of inflammatory gene expression. nih.govnih.gov
Regulation of T-cell Differentiation and Proliferation
Trisodium glycyrrhizinate can also modulate the adaptive immune response by directly influencing T-cell activity. nih.gov T cells are critical for clearing viral infections and establishing long-term immunity. researchgate.netnih.gov Preclinical studies have shown that glycyrrhizin can act on dendritic cells (DCs), which are potent antigen-presenting cells that activate T cells. nih.gov By causing DCs to up-regulate maturation markers like CD40 and CD86 and to produce IL-12, glycyrrhizin indirectly enhances the ability of these cells to stimulate T cells. nih.gov
Hepatoprotective Mechanisms in Preclinical Models
Trisodium glycyrrhizinate has demonstrated significant hepatoprotective effects in preclinical models, largely attributed to its ability to counteract oxidative stress. nih.govsums.ac.ir In animal models of liver injury induced by hepatotoxicants, glycyrrhizin administration has been shown to mitigate oxidative damage. researchgate.net This protective effect is mediated through the enhancement of the endogenous antioxidant defense system. nih.gov
Specifically, treatment with glycyrrhizin has been associated with the upregulation of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov By bolstering these enzymatic antioxidants, trisodium glycyrrhizinate helps to prevent the accumulation of reactive oxygen species (ROS) and subsequent damage to hepatocytes. nih.gov Furthermore, it has been observed to decrease markers of oxidative stress in liver tissue, indicating a reduction in lipid peroxidation and other forms of oxidative damage. sums.ac.ir The ability of glycyrrhizin to preserve the balance between pro-oxidants and antioxidants is a fundamental aspect of its hepatoprotective properties. sums.ac.ir
In addition to its antioxidant activity, trisodium glycyrrhizinate exerts its hepatoprotective effects by modulating inflammatory responses within the liver. nih.gov In preclinical models of nonalcoholic steatohepatitis (NASH), a condition characterized by chronic liver inflammation, glycyrrhizin has been shown to significantly improve hepatic steatosis, inflammation, and fibrosis. nih.gov
One of the key mechanisms underlying this anti-inflammatory action is the inhibition of the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome. nih.gov The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. In macrophage cell lines, both glycyrrhizin and its active metabolite, glycyrrhetinic acid, have been shown to inhibit deoxycholic acid-induced NLRP3 inflammasome-associated inflammation. nih.gov By suppressing the activation of this inflammasome, trisodium glycyrrhizinate can reduce the production of inflammatory mediators and thereby alleviate hepatic inflammation.
Anticancer and Antiproliferative Mechanisms in Cell Line Studies
Trisodium glycyrrhizinate has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anticancer agent. In studies involving human lung adenocarcinoma A549 cells, glycyrrhizin treatment suppressed cell growth by inducing apoptosis. nih.gov This effect was linked to the inhibition of thromboxane synthase (TxAS), an enzyme that is overexpressed in these cancer cells. nih.gov The suppression of TxAS expression and activity by glycyrrhizin appears to be a key mechanism driving the apoptotic response in this cancer type. nih.gov
Further research has demonstrated that glycyrrhizin can enhance the pro-apoptotic effects of conventional chemotherapy drugs like cisplatin in non-small cell lung cancer cells. nih.gov This suggests a potential synergistic role for trisodium glycyrrhizinate in cancer therapy. The induction of apoptosis is a critical mechanism for eliminating cancer cells, and the ability of trisodium glycyrrhizinate to trigger this process in lung adenocarcinoma cells underscores its therapeutic potential. While direct evidence in glioblastoma cell lines from the provided search results is limited, the established pro-apoptotic effects in other cancer types suggest a broader potential for this compound in cancer treatment.
Beyond inducing apoptosis, trisodium glycyrrhizinate also exhibits anticancer effects by inhibiting the proliferation of cancer cells and the process of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. In gastric cancer cell lines, glycyrrhizic acid has been shown to have a time- and dose-dependent inhibitory effect on cell proliferation. nih.gov This inhibition is associated with the induction of cell cycle arrest, preventing the cancer cells from dividing and multiplying. nih.gov
The anti-angiogenic properties of compounds from licorice, the source of glycyrrhizin, have also been investigated. For instance, isoliquiritigenin, a flavonoid from licorice, has been found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis. cabidigitallibrary.org This compound was also shown to disrupt other critical steps in angiogenesis, such as tube formation, invasion, and migration of endothelial cells. cabidigitallibrary.org The mechanism for this anti-angiogenic activity involves the inhibition of the VEGF/VEGFR-2 signaling pathway. cabidigitallibrary.org By targeting both cancer cell proliferation and the blood supply that tumors depend on, trisodium glycyrrhizinate and related compounds present a multi-faceted approach to inhibiting tumor growth.
Anticancer Mechanisms of Trisodium Glycyrrhizinate and Related Compounds
| Mechanism | Cancer Cell Line/Model | Key Findings |
|---|---|---|
| Induction of Apoptosis | Lung Adenocarcinoma (A549) | Suppressed cell growth by inducing apoptosis; inhibited thromboxane synthase (TxAS). nih.gov |
| Non-Small Cell Lung Cancer | Enhanced the antitumor activity and pro-apoptotic effects of cisplatin. nih.gov | |
| Inhibition of Proliferation | Gastric Cancer | Inhibited cell proliferation in a time- and dose-dependent manner; induced cell cycle arrest. nih.gov |
| Inhibition of Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Isoliquiritigenin inhibited VEGF-induced proliferation, tube formation, invasion, and migration; inhibited the VEGF/VEGFR-2 signaling pathway. cabidigitallibrary.org |
Cell Cycle Arrest Induction (e.g., G0/G1 Phase)
Trisodium Glycyrrhizinate's antineoplastic properties are partly attributed to its ability to halt the proliferation of cancer cells by inducing cell cycle arrest. Its parent compound, glycyrrhizic acid (GA), has been shown to inhibit the growth of various cancer cell lines through this mechanism. In studies involving gastric cancer cells, GA treatment led to a time- and dose-dependent inhibition of proliferation by causing G1/S-phase arrest. This was accompanied by the downregulation of several key proteins that govern the G1 phase, including cyclin D1, D2, D3, E1, and E2.
Similarly, in colorectal cancer cell lines, glycyrrhizin (GL) was observed to arrest the cell cycle progression at the S phase. This effect was associated with altered protein levels of cyclin D1 and CDK2, which are crucial for cell cycle progression. The ability to disrupt the cell cycle at these critical checkpoints prevents cancer cells from dividing and proliferating, highlighting a key molecular mechanism of its anti-tumor activity.
Table 1: Effects of Glycyrrhizic Acid on Cell Cycle in Neoplastic Cells
| Cell Line | Compound | Effect | Associated Molecular Changes |
|---|---|---|---|
| Gastric Cancer Cells | Glycyrrhizic Acid (GA) | G1/S-phase arrest | Downregulation of Cyclin D1, D2, D3, E1, E2 |
| Colorectal Cancer Cells | Glycyrrhizin (GL) | S-phase arrest | Altered protein levels of Cyclin D1 and CDK2 |
Interactions with Signaling Pathways (e.g., ERK, p38) in Neoplastic Contexts
The compound's influence extends to the modulation of critical intracellular signaling pathways that are often dysregulated in cancer. Specifically, glycyrrhizic acid and its derivatives have been found to interact with the Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and p38 pathways, which are central to regulating cell proliferation, differentiation, and survival.
Glycyrrhetinic acid (GA), the aglycone metabolite of glycyrrhizic acid, has demonstrated the ability to suppress breast cancer invasion and metastasis by specifically inhibiting p38 MAPK activity. nih.gov This inhibition leads to the downstream inactivation of the AP1 transcription factor, a key regulator of genes involved in cell invasion, such as MMP-2 and MMP-9. nih.gov Furthermore, studies on a murine asthma model showed that glycyrrhizic acid could negatively regulate the activation of both ERK1/2 and p38 MAPK signaling pathways. nih.gov In the context of lung cancer, a related salt, dipotassium (B57713) glycyrrhizinate, was found to inhibit histamine-induced proliferation and migration of A549 lung cancer cells by suppressing the p38/FAK pathway.
Table 2: Interaction of Glycyrrhizic Acid and its Derivatives with Signaling Pathways
| Compound | Cell/Model Context | Pathway(s) Affected | Outcome |
|---|---|---|---|
| Glycyrrhetinic Acid | Breast Cancer Cells | p38 MAPK-AP1 axis | Inhibition of invasion and metastasis nih.gov |
| Glycyrrhizic Acid | Murine Asthma Model | ERK1/2, p38 MAPK | Negative regulation of pathway activation nih.gov |
| Dipotassium Glycyrrhizinate | A549 Lung Cancer Cells | p38/FAK Pathway | Inhibition of histamine-induced proliferation and migration |
Antinociceptive Mechanisms in Preclinical Pain Models
In preclinical studies, Trisodium Glycyrrhizinate and its parent compounds exhibit significant antinociceptive (pain-relieving) effects, primarily through the modulation of inflammatory processes that drive pain signaling.
Modulation of Inflammatory Mediators in Pain Pathways
A key mechanism underlying the antinociceptive effects of glycyrrhizin is its potent anti-inflammatory activity. It has been shown to inhibit nociception by downregulating the expression of multiple pro-inflammatory mediators. Research indicates that glycyrrhizin can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in models of inflammatory pain.
Furthermore, it acts as an inhibitor of the high-mobility group box 1 (HMGB1) protein. HMGB1 is a critical cytokine that, when released extracellularly, activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and subsequent production of inflammatory cytokines. By blocking the HMGB1-TLR4-NF-κB signaling axis, glycyrrhizin effectively dampens the neuroinflammatory response that contributes to the pathogenesis of chronic inflammatory pain. acs.org The inhibition of the COX and microsomal prostaglandin E synthase (mPGES) pathways further contributes to its ability to reduce pain by limiting the production of prostaglandin E2 (PGE2), a key mediator of inflammatory pain.
Table 3: Modulation of Inflammatory Mediators in Pain Pathways
| Mediator/Pathway | Effect of Glycyrrhizin/Derivatives | Resulting Antinociceptive Action |
|---|---|---|
| TNF-α, IL-6 | Downregulation | Reduction of inflammatory cytokine signaling |
| iNOS, COX-2 | Downregulation | Decreased production of nitric oxide and prostaglandins |
| HMGB1-TLR4-NF-κB Pathway | Inhibition | Attenuation of neuroinflammation acs.org |
| Prostaglandin E2 (PGE2) | Decreased Synthesis | Reduction of nociceptor sensitization |
Interaction with Specific Pain Receptors and Signaling
While the primary antinociceptive mechanism appears to be the modulation of inflammatory mediators, there is also evidence for more direct interactions with pain signaling pathways. A semi-synthetic derivative of glycyrrhetinic acid, the disodium (B8443419) salt of olean-11,13(18)-dien-3β,30-O-dihemiphthalate, has been identified as an antagonist of tachykinin receptors. nih.gov
This derivative was shown to inhibit the mobilization of intracellular calcium induced by substance P, neurokinin A, and neurokinin B in cells expressing human NK1, NK2, and NK3 tachykinin receptors, respectively. nih.gov In preclinical inflammatory pain models, this compound effectively suppressed capsaicin-induced flinching behavior, which is associated with the activation of the TRPV1 receptor, and reduced pain-related behaviors in the formalin test and in a model of neuropathic pain. nih.gov This suggests that, in addition to broad anti-inflammatory effects, derivatives of the core molecule can directly antagonize specific receptor systems involved in the transmission of pain signals. nih.gov
Advanced Research Methodologies and Experimental Models
In Vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are fundamental in elucidating the mechanisms of action of Trisodium (B8492382) Glycyrrhizinate. These systems allow for controlled investigations into the compound's effects at the cellular and molecular level, providing insights into its potential therapeutic applications.
Trisodium glycyrrhizinate and its active component, glycyrrhizin (B1671929) (GL), have been investigated for their effects on various cancer cell lines, revealing mechanisms related to cell proliferation, apoptosis, and cell cycle regulation.
A549 (Human Lung Adenocarcinoma): Studies show that glycyrrhizin inhibits the growth of A549 cells in a dose-dependent manner. researchgate.net It has been demonstrated to suppress cell growth by inducing apoptosis. nih.gov Research indicates that glycyrrhizin can enhance the antitumor activity of cisplatin, a common chemotherapy drug. nih.gov The combination of glycyrrhizin and cisplatin synergistically reduces the colony-forming ability of A549 cells, induces apoptosis, and arrests the cell cycle at the G2 phase. nih.gov This enhancement is linked to increased DNA damage in the cancer cells. nih.gov
KATO III (Human Gastric Carcinoma): Glycyrrhizin has been shown to exert a growth inhibitory effect on KATO III cells. nih.gov The mechanism behind this inhibition is the induction of apoptosis, characterized by the observation of apoptotic bodies and the fragmentation of DNA into oligonucleosomal-sized fragments. nih.gov This apoptotic process is dependent on both the concentration of glycyrrhizin and the duration of treatment. nih.gov
HL-60 (Human Promyelocytic Leukemia): Similar to its effect on KATO III cells, glycyrrhizin displays a growth inhibitory effect against HL-60 cells. nih.gov It induces apoptosis, as evidenced by morphological changes and concentration- and time-dependent DNA fragmentation. nih.gov The induction of apoptosis in both KATO III and HL-60 cells involves the activity of caspases, a family of proteases crucial for programmed cell death. nih.gov
U251 GBM, U87MG, T98G (Human Glioblastoma): Glycyrrhizic acid (GA) has been shown to inhibit the proliferation and colony formation of human glioma U251 cells in a time- and dose-dependent manner. researchgate.net It also induces a significantly higher rate of apoptosis in these cells compared to control groups. researchgate.net The mechanism may be mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway. researchgate.net The U251, U87MG, and T98G cell lines are commonly used models in glioblastoma research to assess the efficacy of therapeutic agents. nih.goved.ac.uknih.gov
Table 1: Summary of Trisodium Glycyrrhizinate Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Citations |
|---|---|---|---|
| A549 | Lung Adenocarcinoma | Inhibits cell growth, induces apoptosis, enhances cisplatin efficacy, causes G2 cell cycle arrest. | researchgate.netnih.govnih.gov |
| KATO III | Gastric Carcinoma | Displays growth inhibitory effects, induces caspase-dependent apoptosis and DNA fragmentation. | nih.govresearchgate.net |
| HL-60 | Promyelocytic Leukemia | Inhibits cell growth, induces caspase-dependent apoptosis and DNA fragmentation. | nih.govresearchgate.net |
| U251 | Glioblastoma | Inhibits proliferation and colony formation, induces apoptosis, potentially via NF-κB pathway. | researchgate.net |
The compound's interactions with immune and epithelial cells are critical to understanding its broader physiological effects.
Lymphocytes: In genotoxicity studies, human peripheral blood lymphocytes are a standard model. criver.comregulations.gov Chromosomal aberration tests using human lymphocyte cultures have been employed to assess the mutagenic potential of glycyrrhizinate derivatives. pieronline.jp For instance, monoammonium glycyrrhizinate was evaluated in human lymphocyte cultures to detect chromosomal or chromatid damage. pieronline.jpresearchgate.net
The antiviral properties of Trisodium Glycyrrhizinate are often evaluated using viral replication and cytopathic effect (CPE) inhibition assays. creative-diagnostics.compblassaysci.com
Vero Cells: Vero cells, derived from the kidney of an African green monkey, are widely used in virology. nih.gov They have been employed to test the efficacy of glycyrrhizin against various viruses, including SARS-CoV-2. nih.govresearchgate.net Studies have demonstrated that glycyrrhizin potently inhibits SARS-CoV-2 replication in Vero cells in vitro. nih.gov The antiviral activity is determined by assessing the ability of the compound to inhibit the virus-induced damage to the cells, known as the cytopathic effect. creative-diagnostics.com Assays on Vero cells have also been used to evaluate the compound's activity against the dengue virus, where it was shown to inhibit all four serotypes. biorxiv.org
Modern molecular biology techniques are essential for dissecting the precise pathways affected by Trisodium Glycyrrhizinate.
Real-time qPCR for Gene Expression: Quantitative real-time PCR (qRT-PCR) is a highly sensitive technique used to measure changes in gene expression levels. nih.govplos.orgsemanticscholar.org In studies on A549 lung cancer cells, qRT-PCR could be used to quantify the expression of genes involved in apoptosis and cell cycle regulation following treatment with glycyrrhizin. mdpi.com This method provides crucial data for understanding how the compound modulates genetic pathways. nih.gov
Western Blot for Protein Levels: Western blotting is used to detect specific proteins and evaluate changes in their expression levels. In studies of glycyrrhizin's effect on A549 cells, this technique revealed that a combination treatment with cisplatin markedly increased the protein expression of B-cell lymphoma 2-associated X protein and cleaved-caspase-3, while reducing levels of B-cell lymphoma 2 and cyclin D1. nih.gov In glioma cells, Western blot was used to measure the reduced expression of the p65 subunit of NF-κB in the nucleus after treatment. researchgate.net
siRNA Knockdowns: Small interfering RNA (siRNA) is used to silence specific genes, allowing researchers to determine the role of that gene in a biological process. In research on A549 cells, which overexpress thromboxane synthase (TxAS), siRNA was used to inhibit TxAS. nih.gov The study found that glycyrrhizin had no additional growth-suppressing effects when combined with TxAS siRNA, suggesting its anti-tumor effect in these cells is dependent on the inhibition of TxAS. nih.gov
Biochemical assays are employed to measure specific enzymatic activities or markers of cellular processes like oxidative stress and inflammation. These assays provide quantitative data on the physiological state of cells after treatment with Trisodium Glycyrrhizinate. While specific studies on Trisodium Glycyrrhizinate's direct impact on MDA, GSTs, and MPO activity in the specified cell lines require further investigation, these assays are standard methods for evaluating the antioxidant and anti-inflammatory properties of natural compounds.
Assessing the genotoxicity, or the potential for a compound to damage genetic material, is a critical component of safety evaluation. mdpi.com
Ames Test: The Ames test is a widely used method that uses bacteria (typically Salmonella typhimurium) to test whether a chemical can cause mutations in the DNA. d-nb.info Trisodium glycyrrhizinate, at concentrations up to 10,000 µ g/plate , did not increase the number of revertant colonies in various tester strains (TA92, TA1535, TA100, TA1537, TA94, and TA98), indicating it is not mutagenic in this assay. mdpi.comresearchgate.net Similarly, related compounds like disodium (B8443419) glycyrrhizinate and monoammonium glycyrrhizinate also tested negative in Ames tests. pieronline.jpmdpi.com
Chromosome Aberration Test: This test evaluates a compound's potential to induce structural changes in chromosomes in cultured mammalian cells. criver.comeurofins.com In contrast to the Ames test results, Trisodium glycyrrhizinate was found to induce structural chromosome aberrations in Chinese Hamster Lung (CHL) cells when administered at a high concentration of 4000 µg/mL. mdpi.comresearchgate.net Disodium glycyrrhizinate showed a similar effect at the same concentration. mdpi.comresearchgate.net However, monoammonium glycyrrhizinate did not show mutagenic properties in a chromosome aberration test using human lymphocytes at concentrations up to 1500 µg/mL. pieronline.jpmdpi.com
Table 2: Summary of Genotoxicity Data for Glycyrrhizinate Salts
| Test | Compound | System/Cell Line | Result | Citations |
|---|---|---|---|---|
| Ames Test | Trisodium glycyrrhizinate | S. typhimurium | Negative | mdpi.comresearchgate.net |
| Ames Test | Disodium glycyrrhizinate | S. typhimurium | Negative | mdpi.comresearchgate.net |
| Ames Test | Monoammonium glycyrrhizinate | S. typhimurium | Negative | pieronline.jpmdpi.com |
| Chromosome Aberration | Trisodium glycyrrhizinate | CHL Cells | Positive (at 4000 µg/mL) | mdpi.comresearchgate.net |
| Chromosome Aberration | Disodium glycyrrhizinate | CHL Cells | Positive (at 4000 µg/mL) | mdpi.comresearchgate.net |
| Chromosome Aberration | Monoammonium glycyrrhizinate | Human Lymphocytes | Negative (up to 1500 µg/mL) | pieronline.jpmdpi.com |
Preclinical Animal Models for In Vivo Efficacy and Mechanistic Studies
Zymosan-induced paw edema is a widely used model to study acute inflammation. nih.gov The injection of zymosan, a component of yeast cell walls, into the paw of rodents elicits a rapid and localized inflammatory response characterized by swelling. nih.gov Studies have shown that glycyrrhizin and its derivatives can reduce this edema. For instance, in a study using a zymosan-induced paw edema model in mice, ammonium (B1175870) glycyrrhizate administered intraperitoneally demonstrated anti-inflammatory effects. researchgate.net The mechanism is thought to involve the inhibition of inflammatory mediators. nih.gov
Zymosan-induced peritonitis serves as a model for studying systemic inflammatory responses. nih.govnih.gov Intraperitoneal injection of zymosan leads to the recruitment of leukocytes, such as neutrophils and monocytes, into the peritoneal cavity. nih.govmeliordiscovery.com This model is useful for evaluating the ability of compounds to modulate leukocyte migration and the production of inflammatory mediators. nih.govmeliordiscovery.com While specific studies on trisodium glycyrrhizinate in this exact model are not detailed in the provided results, the known anti-inflammatory properties of glycyrrhizin suggest its potential to be effective in this model. The inflammatory response in this model is characterized by an initial influx of neutrophils followed by macrophages. plos.org
| Model | Compound | Observed Effect | Reference |
|---|---|---|---|
| Zymosan-induced Paw Edema | Ammonium Glycyrrhizate | Reduction in paw swelling | researchgate.net |
| Zymosan-induced Peritonitis | Not specified | Potential for leukocyte recruitment modulation | nih.govmeliordiscovery.com |
The acetic acid writhing test is a chemical method used to induce visceral pain in rodents, characterized by abdominal contractions and stretching of the hind limbs. pharmacologydiscoveryservices.comwisdomlib.orgnih.gov This test is commonly employed to screen for analgesic activity. pharmacologydiscoveryservices.comwisdomlib.org Glycyrrhizin has shown the ability to inhibit the development of pain in various models, and its derivatives are expected to have similar effects. nih.gov
The formalin test is another pain model that involves injecting a dilute solution of formalin into the paw of an animal, which elicits a biphasic pain response. The initial phase is due to direct stimulation of nociceptors, while the later phase is associated with an inflammatory response. Glycyrrhizin has been shown to inhibit formalin-induced edema, suggesting an anti-inflammatory component to its analgesic action. nih.gov
Zymosan-induced hyperalgesia is a model of inflammatory pain where the injection of zymosan leads to a heightened sensitivity to pain. nih.gov Ammonium glycyrrhizate has been shown to produce antinociceptive effects in a zymosan-induced hyperalgesia model in mice. researchgate.net This suggests that glycyrrhizin derivatives can alleviate pain associated with inflammation. researchgate.net
| Model | Compound | Observed Effect | Reference |
|---|---|---|---|
| Acetic Acid Writhing Test | Glycyrrhizin | Inhibition of writhing response | nih.gov |
| Formalin Test | Glycyrrhizin | Inhibition of formalin-induced edema | nih.gov |
| Zymosan-induced Hyperalgesia | Ammonium Glycyrrhizate | Antinociceptive effects | researchgate.net |
In models of experimental colitis, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis, glycyrrhizin has demonstrated therapeutic potential. nih.gov It has been shown to ameliorate colitis and decrease macroscopic and microscopic inflammation scores. nih.gov Mechanistically, glycyrrhizin can downregulate pro-inflammatory cytokines and inhibit the function of high-mobility group box 1 (HMGB1), a key inflammatory mediator. nih.govnih.gov
Glycyrrhizin has also been investigated for its protective effects in myocardial ischemia-reperfusion injury. nih.gov Pre-treatment with glycyrrhizin has been found to significantly reduce infarct size and inhibit the release of cardiac injury markers. nih.govnih.gov The protective mechanism is associated with the suppression of oxidative stress and inflammatory reactions. nih.govnih.gov
In models of hepatic injury, such as ischemia-reperfusion injury, glycyrrhizin has shown a protective effect by suppressing the elevation of liver enzymes and lipid peroxides. nih.govnih.gov Diammonium glycyrrhizinate, a salt of glycyrrhizic acid, has also been shown to mitigate liver injury in a model of autoimmune hepatitis. dovepress.com
| Model | Compound | Observed Effect | Reference |
|---|---|---|---|
| Experimental Colitis | Glycyrrhizin | Amelioration of colitis, decreased inflammation scores | nih.gov |
| Myocardial Ischemia Injury | Glycyrrhizin | Reduced infarct size, inhibition of cardiac injury markers | nih.govnih.gov |
| Hepatic Injury | Glycyrrhizin, Diammonium Glycyrrhizinate | Suppression of liver enzyme elevation, mitigation of liver injury | nih.govnih.govdovepress.com |
Glycyrrhizin and its derivatives have been extensively studied for their antiviral activities against a broad range of viruses. mdpi.com In various in vitro and in vivo infection models, glycyrrhizin has been shown to inhibit viral replication and adsorption. nih.govnih.gov For example, it has demonstrated activity against SARS-associated coronaviruses by inhibiting viral replication, adsorption, and penetration into cells. nih.gov Diammonium glycyrrhizinate is another derivative that has shown promise as an antiviral agent. mdpi.com
The micronucleus test is a standard in vivo assay used to assess the potential of a compound to cause genetic damage. mdpi.comwikipedia.orgnih.gov This test detects the formation of micronuclei, which are small nuclei that form in cells that have undergone chromosome breakage or loss. wikipedia.org In the context of trisodium glycyrrhizinate, an in vitro chromosome aberration test showed that it induced structural chromosome aberrations at a high concentration. mdpi.com However, another glycyrrhizin derivative, monoammonium glycyrrhizinate, did not induce genotoxicity in an in vivo micronucleus test in mouse bone marrow. mdpi.com These results suggest that while there may be some genotoxic potential at high concentrations in vitro, this may not translate to in vivo effects for all glycyrrhizin derivatives.
Analytical Techniques for Compound Characterization and Metabolite Analysis in Research
A suite of analytical techniques is essential for the comprehensive characterization of Trisodium Glycyrrhizinate and the analysis of its metabolites in research settings. These methods ensure the identity, purity, and quantity of the compound and its metabolic products.
Chromatographic techniques are widely used for the separation, identification, and quantification of Trisodium Glycyrrhizinate and its related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glycyrrhizin. Various HPLC methods have been developed for its determination in biological fluids and herbal preparations. researchgate.netsemanticscholar.org A common approach involves reverse-phase chromatography using a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate. semanticscholar.org Detection is typically performed using a UV detector at a wavelength of around 250-254 nm. semanticscholar.orgnih.gov These methods are valued for their sensitivity, specificity, and reproducibility. researchgate.net
Table 2: Examples of HPLC Methods for Glycyrrhizin Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Application | Reference |
| Diamonsil C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile and 0.05 mol/L ammonium acetate solution (gradient) | 1.0 ml/min | 250 nm | Determination in Weiyanning Granule | semanticscholar.org |
| Inertsil ODS 3V (250mm × 4.6mm ID, 5μm) | Not specified (gradient) | Not specified | 254 nm | Simultaneous estimation with other compounds in extract | nih.gov |
Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for the qualitative and semi-quantitative analysis of glycyrrhizin and its aglycone, glycyrrhetinic acid. A stability-indicating TLC-densitometric method has been developed for glycyrrhetinic acid, utilizing a mobile phase of chloroform, methanol, and formic acid (9:0.9:0.1, v/v) on silica gel 60F254 plates. mdpi.com This method yielded a compact spot for glycyrrhetinic acid at an Rf value of 0.42 ± 0.03. mdpi.com
Spectroscopic techniques are indispensable for the structural elucidation and characterization of Trisodium Glycyrrhizinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the chemical structure of molecules. Quantitative 1H-NMR (qNMR) has been successfully applied to assess the purity of dipotassium (B57713) glycyrrhizinate, a closely related salt. expec-tech.com In this method, the characteristic signal of the proton at the C-12 position (δ 5.68 ppm) was used for quantification due to its good separation and singlet nature. expec-tech.com This demonstrates the utility of NMR for both structural confirmation and quantitative analysis of glycyrrhizinate salts.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly coupled with HPLC (LC-MS) for the analysis of triterpenoid (B12794562) saponins (B1172615) like glycyrrhizin. nih.gov The mass spectrum of glycyrrhizin shows a molecular ion peak corresponding to its molecular weight, and tandem MS (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. While there is a lack of direct EPR studies on Trisodium Glycyrrhizinate, the technique has been applied to other triterpenoid saponins, such as escin, to investigate their effects on cell membrane fluidity. mdpi.com By using spin probes that intercalate into the lipid bilayer, EPR can provide information on the dynamics and organization of the membrane in the presence of the saponin (B1150181). mdpi.com This suggests that EPR could be a valuable tool for studying the membrane-interactive properties of Trisodium Glycyrrhizinate.
To confirm the stoichiometry of the salt form of the compound, specifically the number of sodium ions associated with each glycyrrhizinate molecule, elemental analysis techniques are employed.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for determining the elemental composition of a sample. It is well-suited for the quantification of sodium in pharmaceutical salts. drawellanalytical.compreprints.orgmdpi.com The analysis of high-salt samples by ICP-MS requires careful consideration of potential matrix effects and spectral interferences, but established methods exist to mitigate these challenges. drawellanalytical.com For instance, ICP-OES, a related technique, has been used to determine the potassium content in dipotassium glycyrrhizinate, demonstrating the applicability of plasma-based spectrometry for confirming the stoichiometry of glycyrrhizinate salts. expec-tech.com
Formulation Development for Preclinical Research Applications
The development of appropriate formulations is critical for the successful preclinical evaluation of Trisodium Glycyrrhizinate. The choice of formulation depends on the specific research objectives, the route of administration, and the physicochemical properties of the compound.
For preclinical studies, simple aqueous solutions or suspensions are often the first choice. However, due to the amphiphilic nature of glycyrrhizic acid, it can form micelles and aggregates in aqueous solutions, which can be leveraged for drug delivery applications. nih.gov These self-assembled structures can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability. nih.gov
Various formulation strategies have been explored for glycyrrhizic acid and its derivatives to improve their delivery and therapeutic efficacy. These include the development of microparticles, nanoparticles, and micellar systems. researchgate.net For example, glycyrrhizic acid microparticles prepared by a supercritical anti-solvent process have shown enhanced dissolution and improved pharmacokinetic parameters after oral administration in rats. researchgate.net Additionally, glycyrrhizic acid-based drug delivery systems have been investigated for allergen-specific immunotherapy. nih.gov The formulation of Trisodium Glycyrrhizinate into such advanced delivery systems can be a key strategy to optimize its performance in preclinical models. nih.gov
Hydrogel Formulations for Topical Delivery in Wound Healing Models
Recent research has explored the application of glycyrrhizin-based hydrogels as bioactive dressings to promote the healing of skin wounds. Glycyrrhizin is recognized as a potent inhibitor of the High-Mobility Group Box 1 (HMGB1) protein, a signaling molecule that can delay regenerative responses in the skin following an injury. Studies have shown that dissolving glycyrrhizin in water leads to the formation of a hydrogel with notable rheological properties, eliminating the need for additional gelling agents.
In experimental models, these hydrogels have been tested for their efficacy in accelerating wound closure. An in vivo study involving full-thickness skin wounds on both normoglycemic and diabetic mice demonstrated the regenerative potential of these formulations. Different concentrations of glycyrrhizinic acid (GA) were used to create the hydrogels, which were then applied topically to the wounds. The results indicated that the glycyrrhizin-based hydrogels significantly accelerated cutaneous wound closure compared to untreated wounds and even outperformed a commercially available hydrogel used for managing diabetic ulcers. The mechanism is believed to involve the influence of the hydrogel on keratinocyte migration, a crucial step in the wound healing process. The properties of these hydrogels can be adjusted by varying the concentration of glycyrrhizin, allowing for the development of customized wound care applications.
Table 1: Research Findings on Glycyrrhizin-Based Hydrogels for Wound Healing
| Hydrogel Formulation | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Glycyrrhizinic Acid (GA) at 5% and 10% concentrations in water | C57Bl/6J mice (normoglycemic and diabetic) with 8 mm full-thickness skin wounds | Accelerated cutaneous wound closure. | |
| Glycyrrhizin-based hydrogel | Mouse models | Influenced keratinocyte migration to promote healing. |
Nanoparticle Encapsulation for Enhanced Bioavailability and Targeted Delivery in Research
Nanoencapsulation represents a promising strategy for improving the therapeutic efficacy and specificity of active compounds. This approach utilizes nanocarriers to protect the encapsulated agent from premature degradation, enhance its bioavailability, and enable targeted delivery to specific cells or tissues.
In the context of glycyrrhizin, research has focused on its use as a targeting ligand on the surface of nanoparticles to direct them to specific biological sites. One study investigated the potential of chitosan nanoparticles surface-modified with glycyrrhizin (CS-NPs-GL) as a vehicle for hepatocyte-targeted drug delivery. The rationale for this approach is that specific receptors for glycyrrhizin are present on the surface of liver cells (hepatocytes).
The study involved preparing chitosan nanoparticles and then chemically conjugating oxidized glycyrrhizin to their surface. These nanoparticles were characterized for their physical and chemical properties and their ability to carry a model anti-cancer drug, adriamycin (ADR). The resulting nanoparticles were spherical, with a size of approximately 147.2 nm and a positive surface charge (+9.3 mV). They demonstrated high efficiency in associating with the model drug (91.7%) and showed a controlled, slow release profile in vitro.
To test their targeting ability, the nanoparticles were labeled and incubated with rat hepatocytes. Flow cytometry and confocal laser microscopy revealed that the glycyrrhizin-modified nanoparticles were preferentially taken up by hepatocytes. The cellular uptake in hepatocytes was 4.9 times greater than in hepatic nonparenchymal cells, indicating that the internalization was primarily mediated by a specific ligand-receptor interaction. These findings suggest that modifying nanoparticles with glycyrrhizin is a viable strategy for developing targeted drug delivery systems for liver-specific therapies.
Table 2: Characteristics of Glycyrrhizin-Modified Chitosan Nanoparticles for Targeted Delivery
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Morphology | Spherical | Uniform shape for predictable behavior. | |
| Particle Size | 147.2 nm | Size suitable for cellular uptake. | |
| Zeta Potential | +9.3 mV | Positive surface charge influences interaction with cell membranes. | |
| Drug Association Efficiency (Adriamycin) | 91.7% | High capacity for carrying the therapeutic payload. | |
| In Vitro Release (72 hours) | 28% | Indicates a sustained-release profile. |
| Targeting Efficacy | 4.9-fold higher uptake in hepatocytes vs. nonparenchymal cells | Demonstrates successful receptor-mediated targeting to liver cells. | |
Interactions with Other Biochemical Entities and Research Compounds
Synergistic and Antagonistic Effects in Combinatorial Studies
The therapeutic efficacy of trisodium (B8492382) glycyrrhizinate can be significantly altered when used in combination with other pharmacological agents. These interactions can be either synergistic, leading to an enhanced therapeutic outcome, or antagonistic, resulting in a diminished effect.
In the realm of oncology, studies have highlighted the synergistic potential of glycyrrhizic acid with certain anticancer drugs. For instance, in combination with the anti-leukemic drug imatinib, glycyrrhizic acid has been shown to increase DNA fragmentation in K562 human chronic myeloid leukemia cells by twofold compared to the effects of either compound administered alone. nih.gov Another example of a synergistic interaction is with the nootropic and tranquilizing drug phenibut. When complexed with glycyrrhizin (B1671929), phenibut demonstrated an equivalent effect at a dose 16 times lower than when used by itself. nih.gov This combination also led to improved memory in animal studies and a reduction in phenibut-associated side effects like drowsiness. nih.gov
Furthermore, the potential for synergistic combinations with antiviral medications is an area of active research. It has been suggested that combining glycyrrhizin with drugs such as chloroquine (B1663885) or tenofovir (B777) could be beneficial in treating viral infections. nih.gov The ability of glycyrrhizin to enhance the bioavailability of other drugs, such as the anti-helminthic praziquantel, further underscores its potential as a synergistic agent in drug formulations. nih.gov
Conversely, antagonistic interactions have also been reported. For example, products containing glycyrrhizic acid can lead to high blood pressure, as well as salt and water retention. These effects may counteract the therapeutic actions of antihypertensive drugs like nifedipine (B1678770). When used concurrently, the effects of nifedipine may be diminished.
A similar antagonistic relationship has been observed with corticosteroids like prednisolone (B192156). Both glycyrrhizic acid and prolonged use of prednisolone can cause high blood pressure and fluid retention. Therefore, the concurrent use of these substances may lead to an additive effect on these adverse reactions, which can be considered an antagonistic interaction in the context of achieving the desired therapeutic outcome of the corticosteroid while minimizing side effects.
Modulation of Endogenous Enzyme Activities
Trisodium glycyrrhizinate and its active metabolite, glycyrrhetinic acid, are known to modulate the activity of several crucial endogenous enzymes, most notably cytochrome P450 (CYP) isoforms and 11β-hydroxysteroid dehydrogenase type 2.
CYP3A4
The cytochrome P450 system is a critical component of drug metabolism. Research has shown that glycyrrhizin can induce the activity of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs. One study demonstrated that the administration of glycyrrhizin resulted in a modest but clinically relevant induction of CYP3A4. This was evidenced by a decrease in the area under the curve (AUC) of the CYP3A4 probe substrate midazolam, indicating faster metabolism.
Conversely, various constituents found in licorice, the source of glycyrrhizin, have been shown to inhibit CYP3A4 activity. Compounds such as isoliquiritigenin, glabridin, and licoricidin (B1675306) have demonstrated competitive inhibition of CYP3A4. nih.gov Licochalcone A, another licorice constituent, acts as a mechanism-based inhibitor of this enzyme. nih.gov This suggests a complex interaction profile where the net effect on CYP3A4 may depend on the specific composition of the licorice extract. In one in vitro study, glycyrrhizin itself did not show an inhibitory effect on CYP3A4 activity. nih.gov
| Compound | Effect on CYP3A4 | Type of Interaction |
| Glycyrrhizin | Induction | Increased metabolism of substrates |
| Isoliquiritigenin | Inhibition | Competitive |
| Glabridin | Inhibition | Competitive |
| Licoricidin | Inhibition | Competitive |
| Licochalcone A | Inhibition | Mechanism-based |
This table summarizes the varied effects of glycyrrhizin and other licorice-derived compounds on the activity of the CYP3A4 enzyme.
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)
Glycyrrhizic acid and, more potently, its metabolite glycyrrhetinic acid, are well-documented competitive inhibitors of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govcapes.gov.br This enzyme is responsible for the conversion of active cortisol to inactive cortisone, thereby protecting the mineralocorticoid receptor from excessive stimulation by cortisol.
The inhibition of 11β-HSD2 by glycyrrhetinic acid is dose-dependent. In vitro studies have determined the concentration of glycyrrhetinic acid that induces a 50% inhibition (IC50) of 11β-hydroxysteroid dehydrogenase to be approximately 8.2 x 10⁻⁶ M. This inhibition delays the clearance of cortisol and other corticosteroids like prednisolone, prolonging their biological half-life. nih.gov In vivo studies in rats have shown that high doses of glycyrrhizic acid can also suppress the mRNA and protein expression of 11β-HSD2, suggesting a long-term regulatory effect in addition to direct enzyme inhibition. nih.gov
| Enzyme | Inhibitor | IC50 | Effect |
| 11β-hydroxysteroid dehydrogenase | Glycyrrhetinic acid | 8.2 x 10⁻⁶ M | Decreased conversion of cortisol to cortisone |
| 20-hydroxysteroid dehydrogenase | Glycyrrhetinic acid | 6.5 x 10⁻⁶ M | Decreased conversion of prednisolone to 20-dihydroprednisolone |
This table presents the inhibitory concentrations of glycyrrhetinic acid on key steroid-metabolizing enzymes.
Binding to Biological Macromolecules
The interaction of trisodium glycyrrhizinate with biological macromolecules, particularly proteins and lipid membranes, is fundamental to its distribution and pharmacological effects.
Albumin
Trisodium glycyrrhizinate binds to human serum albumin (HSA), the most abundant protein in blood plasma. This binding involves both specific and nonspecific interactions. The association constant (K) for the specific binding of glycyrrhizin to HSA is approximately 3.87 x 10⁵ M⁻¹, with about 1.95 binding sites on the albumin molecule. nih.gov
Competitive displacement experiments have revealed that the specific binding site for glycyrrhizin on HSA is located primarily within the low-affinity ibuprofen (B1674241) binding site area, which is likely the same as the specific deoxycholic acid binding site. nih.gov There is also partial overlap with the specific warfarin (B611796) binding site and the low-affinity salicylate (B1505791) binding site. nih.gov This binding to albumin is significant as it can influence the free concentration of glycyrrhizin in the plasma, thereby affecting its availability to interact with target enzymes and cells.
| Parameter | Value (in HSA) |
| Association Constant (K) | 3.87 x 10⁵ M⁻¹ |
| Number of Binding Sites (n) | 1.95 |
This table details the binding parameters of glycyrrhizin to human serum albumin (HSA).
Model Lipid Bilayers
Glycyrrhizic acid has been shown to interact with and penetrate model lipid bilayers, which can modulate membrane properties such as fluidity and permeability. nih.gov Studies using nuclear magnetic resonance (NMR) and molecular dynamics simulations have revealed that glycyrrhizic acid can penetrate the lipid bilayer, with a preference for the middle of the hydrophobic tails. nih.gov This interaction can alter the mobility of the lipids within the membrane. nih.gov
The interaction of glycyrrhizin with lipid raft models, which are specialized membrane microdomains, has also been investigated. These studies show that glycyrrhizin can regulate the size of these raft domains. nih.gov Interestingly, in the presence of cholesterol, glycyrrhizin can cause the formation of distinct striped regions, effectively dividing the monolayer. nih.gov This suggests a significant role for cholesterol in the membrane-disrupting activities of saponins (B1172615) like glycyrrhizin. nih.gov The ability of glycyrrhizic acid to alter membrane properties is thought to contribute to its ability to enhance the permeability of other drugs across cell membranes. nih.gov This is supported by findings that glycyrrhizin can reduce membrane fluidity, which in turn can affect the transport of substances across the membrane. nih.gov
Future Directions and Emerging Research Avenues
Elucidation of Unexplored Molecular Targets and Signaling Networks
While the anti-inflammatory and hepatoprotective effects of trisodium (B8492382) glycyrrhizinate are well-documented, a complete understanding of its molecular interactions remains a fertile ground for research. Future studies are poised to uncover novel molecular targets and intricate signaling networks that mediate its pharmacological effects.
Recent research has begun to shed light on these complex interactions. For instance, computational biology methods have identified mitogen-activated protein kinase 3 (MAPK3) as a promising target for glycyrrhizin (B1671929) in the context of acute pancreatitis. thejcdp.com This research suggests that glycyrrhizin can form stable complexes with MAPK3, thereby inhibiting the MAPK/STAT3/AKT signaling pathway and alleviating pancreatic acinar cell injury. thejcdp.com Further investigation into the direct binding and modulation of these kinases by trisodium glycyrrhizinate is a key future direction.
Similarly, network pharmacology studies on glycyrrhetinic acid, the aglycone of glycyrrhizin, have pointed towards a multitude of potential targets in diabetic nephropathy. These include MAPK-1, SRC, PIK3R1, HSP90AA1, PTPN11, HRAS, GRB2, RXRA, MAPK14, and the epidermal growth factor receptor (EGFR). nih.gov The binding of glycyrrhetinic acid to these targets suggests a regulatory role in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov Translating these findings to trisodium glycyrrhizinate and validating these interactions in relevant cellular and in vivo models are critical next steps.
The table below summarizes some of the identified molecular targets for glycyrrhizin and its aglycone, glycyrrhetinic acid, which are areas of ongoing and future investigation for trisodium glycyrrhizinate.
| Compound | Identified Potential Molecular Target | Associated Signaling Pathway | Pathological Context |
| Glycyrrhizin | Mitogen-activated protein kinase 3 (MAPK3) | MAPK/STAT3/AKT | Acute Pancreatitis thejcdp.com |
| Glycyrrhetinic Acid | Mitogen-activated protein kinase 1 (MAPK-1) | Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) | Diabetic Nephropathy nih.gov |
| Glycyrrhetinic Acid | SRC | Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) | Diabetic Nephropathy nih.gov |
| Glycyrrhetinic Acid | Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1) | Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) | Diabetic Nephropathy nih.gov |
Future research will likely employ advanced techniques such as cryo-electron microscopy and sophisticated molecular modeling to visualize the precise binding of trisodium glycyrrhizinate to these and other yet-undiscovered targets. Unraveling these complex signaling networks will provide a more comprehensive understanding of its therapeutic effects and may open doors to new clinical applications.
Investigation of Novel Synthetic Routes and Derivative Libraries with Enhanced Specificity
The development of novel synthetic methodologies and the creation of derivative libraries are crucial for enhancing the therapeutic profile of trisodium glycyrrhizinate. Researchers are actively exploring chemical modifications to improve its specificity, bioavailability, and efficacy.
One promising approach involves the synthesis of various derivatives by modifying the core structure of glycyrrhizic acid and its aglycone, glycyrrhetinic acid. nih.gov Key sites for chemical modification include the hydroxyl group at position 3, which can alter the compound's polarity and biological activity. nih.gov For instance, the synthesis of thiol derivatives of glycyrrhizic acid has been shown to yield compounds with significant activity against influenza viruses. nih.gov
Another area of exploration is the conjugation of glycyrrhizic acid with amino acids. The synthesis of derivatives by linking glycyrrhizic acid with ethyl and methyl esters of D-amino acids has produced molecules with notable anti-influenza activity. nih.gov The nature of the amino acid residue and the ester group plays a critical role in determining the antiviral potency of these derivatives. nih.gov
Furthermore, the creation of hydroxylated derivatives of glycyrrhetinic acid has demonstrated considerable activity against drug-resistant bacteria. nih.gov These findings underscore the potential of targeted chemical modifications to generate a library of glycyrrhizinate derivatives with enhanced and specific biological activities.
The following table provides examples of synthesized glycyrrhizic acid derivatives and their reported biological activities, highlighting the potential for developing more specific therapeutic agents.
| Derivative Type | Example of Modification | Reported Biological Activity |
| Thiol Derivatives | Modification of the glycyrrhizic acid backbone with thiol groups | Anti-influenza virus activity nih.gov |
| Amino Acid Conjugates | Conjugation with ethyl and methyl esters of D-amino acids | Anti-influenza virus activity nih.gov |
| Hydroxylated Derivatives | Introduction of hydroxyl groups to the glycyrrhetinic acid structure | Activity against drug-resistant bacteria nih.gov |
| Succinyl Derivatives | Disodium (B8443419) succinyl glycyrrhizinate | Anti-bacterial activity against Streptococcus mutans nih.gov |
Future research in this area will likely focus on structure-activity relationship (SAR) studies to systematically explore the impact of different chemical modifications. The goal is to develop a new generation of glycyrrhizinate-based compounds with optimized pharmacological properties and reduced off-target effects.
Advanced Preclinical Model Development for Complex Pathophysiological Conditions
To better predict the clinical efficacy of trisodium glycyrrhizinate, there is a growing need for advanced preclinical models that can accurately mimic complex human diseases. Traditional 2D cell cultures and animal models often fail to recapitulate the intricate cellular interactions and microenvironments of human tissues. mdpi.com
The emergence of 3D cell culture systems and organ-on-a-chip technologies offers a transformative approach to preclinical drug testing. nih.govmdpi.comnih.gov These models can provide a more physiologically relevant context for evaluating the effects of trisodium glycyrrhizinate. For example, a 3D tissue-engineered cell culture model of the heart has been used to assess cardiac drug efficacy, a concept that could be applied to study the cardiovascular effects of glycyrrhizinate derivatives. mdpi.com
A significant advancement in this area is the use of hairy root cultures for the production and study of glycyrrhizin. nih.gov Hairy root culture is a type of 3D plant tissue culture that allows for the stable and continuous production of secondary metabolites in a controlled environment. nih.gov This model has been successfully used to enhance glycyrrhizin accumulation by blocking competing metabolic pathways through CRISPR/Cas9-based gene editing. nih.gov This not only provides a sustainable source of the compound but also serves as an advanced preclinical model to study its biosynthesis and regulation.
Organ-on-a-chip systems, which are microfluidic devices containing living human cells in a 3D arrangement, hold immense promise for future research on trisodium glycyrrhizinate. nih.govbiotechniques.com For instance, a "gut-on-a-chip" model could be used to study the absorption and metabolism of orally administered trisodium glycyrrhizinate, while a "liver-on-a-chip" could provide a more accurate assessment of its hepatoprotective effects and potential for drug-induced liver injury. researchgate.net Multi-organ chips could further elucidate the systemic effects and organ-organ interactions following administration of the compound. biotechniques.comresearchgate.net
The table below outlines various advanced preclinical models and their potential applications in trisodium glycyrrhizinate research.
| Advanced Preclinical Model | Description | Potential Application for Trisodium Glycyrrhizinate Research |
| 3D Hairy Root Culture | A type of 3D plant tissue culture for producing secondary metabolites. | Sustainable production and study of glycyrrhizin biosynthesis and regulation. nih.gov |
| Gut-on-a-Chip | A microfluidic device that mimics the structure and function of the human intestine. | Studying the absorption, metabolism, and effects on gut microbiota of trisodium glycyrrhizinate. nih.gov |
| Liver-on-a-Chip | A microfluidic system that recapitulates the architecture and function of the liver. | Assessing hepatoprotective effects and potential for drug-induced liver injury. researchgate.net |
| Multi-Organ-Chip | An integrated microfluidic platform with interconnected organ models. | Investigating systemic effects and organ-organ interactions of trisodium glycyrrhizinate. biotechniques.comresearchgate.net |
The integration of these advanced preclinical models into the drug discovery and development pipeline will undoubtedly provide more predictive and human-relevant data, accelerating the translation of trisodium glycyrrhizinate research into clinical practice.
Integration of Omics Technologies for Comprehensive Mechanistic Insights
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of trisodium glycyrrhizinate. nih.govnih.gov By analyzing the global changes in genes, proteins, and metabolites, researchers can uncover the intricate mechanisms of action and identify novel biomarkers of response.
A notable application of omics in this field is the use of cellular metabolomics to differentiate the liver-protective mechanisms of various glycyrrhizinate salts. nih.gov A study comparing monoammonium glycyrrhizinate, diammonium glycyrrhizinate, and magnesium isoglycyrrhizinate revealed distinct metabolic pathways mediating their effects. nih.gov For example, magnesium isoglycyrrhizinate was found to augment antioxidant components, suggesting its suitability for drug-induced liver injury, while diammonium glycyrrhizinate appeared more appropriate for non-alcoholic fatty liver disease and viral hepatitis. nih.govnih.gov This highlights the power of metabolomics to provide novel perspectives on the clinical utilities of different glycyrrhizinate derivatives. nih.govnih.gov
Transcriptomics can be employed to analyze changes in gene expression in response to trisodium glycyrrhizinate treatment. This can reveal the upstream regulatory pathways that are modulated by the compound. Proteomics, on the other hand, can identify the specific proteins that are differentially expressed or post-translationally modified, providing direct insights into the cellular machinery affected by trisodium glycyrrhizinate. youtube.com
The integration of these different omics platforms, often referred to as "multi-omics," can provide a systems-level view of the biological response to trisodium glycyrrhizinate. nih.gov This approach can help to construct detailed molecular maps of its effects, identify key nodes in the affected pathways, and ultimately lead to a more personalized and effective use of this compound in a clinical setting.
The following table summarizes the different omics technologies and their potential applications in advancing our understanding of trisodium glycyrrhizinate.
| Omics Technology | Level of Biological Analysis | Potential Application in Trisodium Glycyrrhizinate Research |
| Genomics | DNA | Identification of genetic variations that influence individual responses to trisodium glycyrrhizinate. |
| Transcriptomics | RNA | Analysis of gene expression changes to identify modulated signaling pathways. nih.gov |
| Proteomics | Proteins | Identification of differentially expressed or modified proteins to understand cellular responses. youtube.com |
| Metabolomics | Metabolites | Characterization of metabolic reprogramming to elucidate mechanisms of action and identify biomarkers. nih.gov |
As these technologies become more accessible and sophisticated, their application to trisodium glycyrrhizinate research is expected to grow, leading to a new era of precision medicine for this ancient herbal remedy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
